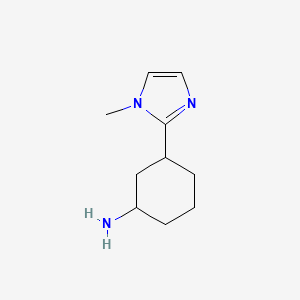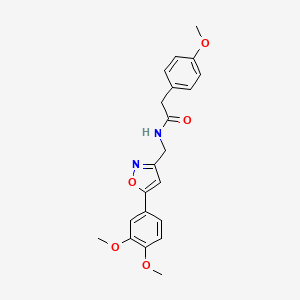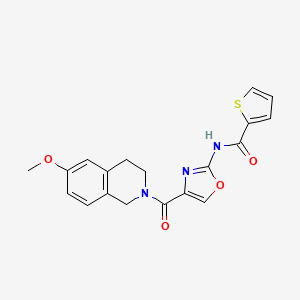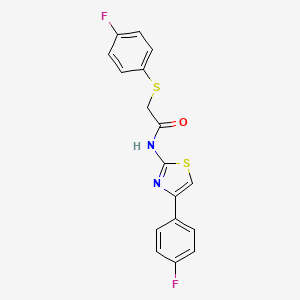![molecular formula C15H18N2O5 B2766998 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide CAS No. 900007-13-8](/img/structure/B2766998.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide” is a chemical compound. It’s a derivative of 1,4-dioxaspiro[4.4]nonane , which is a class of compounds that have been used in various fields such as drug discovery, material science, and organic synthesis.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two new vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]nonane structure have been prepared from anti-chloroglyoxime and N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine .Applications De Recherche Scientifique
Spiroketal Synthesis
The synthesis of 1,6-dioxaspiro[4.4]nonane derivatives has attracted attention due to their intriguing spiroketal structures. Chemists have investigated various methods to prepare these compounds, including condensation reactions from aliphatic lactones and y-lactones. These synthetic pathways contribute to the development of new spiroketal-based molecules with diverse applications .
Catalysis
Spiroketal compounds, including N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide, have been explored as catalysts in polymerization processes. Their unique spatial arrangement and functional groups can influence reaction rates and selectivity. Researchers continue to investigate their catalytic properties for industrial applications .
Attractants for Bark Beetles
Interestingly, some spiroketals serve as attractants for insects. Bark beetles, for instance, are drawn to specific volatile compounds. Researchers have studied the potential of spiroketals, including our compound, as attractants to manage pest populations .
Thermophysical Properties
The thermodynamic properties of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide have been evaluated. These data are essential for process design, safety assessments, and material compatibility in various applications. The NIST ThermoData Engine provides access to such critically evaluated thermophysical property data .
Organic Synthesis
Researchers have employed N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide in organic synthesis. For instance, an efficient synthesis of 1,6-dioxaspiro[4.4]nonan-2-one involved a furan oxidative spirocyclization, highlighting its utility in constructing spiro centers .
Mécanisme D'action
Target of Action
The primary targets of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Mode of Action
The exact mode of action of N-({1,4-dioxaspiro[4
Biochemical Pathways
The biochemical pathways affected by N-({1,4-dioxaspiro[4
Pharmacokinetics
The pharmacokinetic properties of N-({1,4-dioxaspiro[4 . Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined.
Result of Action
The molecular and cellular effects of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide’s action are currently unknown . As research progresses, we can expect to learn more about the compound’s effects on cellular processes and its potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide These factors may include pH, temperature, presence of other chemicals, and the specific biological environment in which the compound is active
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-14(12-5-1-2-6-13(12)17(19)20)16-9-11-10-21-15(22-11)7-3-4-8-15/h1-2,5-6,11H,3-4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGELDRBDNOLOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)



![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)
![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)
![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)
